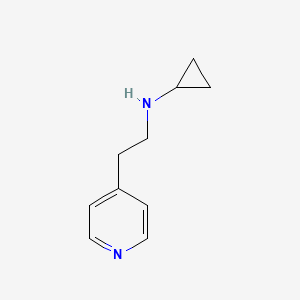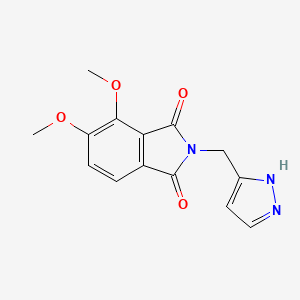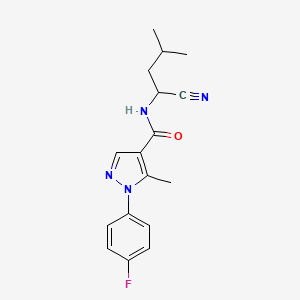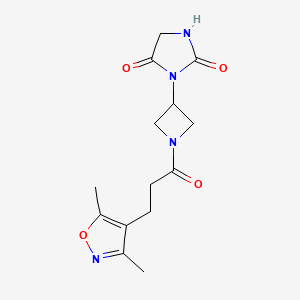
Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine, also known as CPEA, is an organic compound that has been studied for its potential applications in drug development and scientific research. CPEA is a cyclic amine with a cyclopropane ring and a pyridine moiety, which is an aromatic heterocyclic compound. CPEA has been studied for its unique properties, such as its ability to interact with proteins and its ability to act as a receptor agonist in certain biological systems.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Amination : A study by Al-taweel et al. (2019) focused on the palladium-catalyzed amination of specific compounds using primary aromatic amines, including derivatives related to Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine. This process resulted in good yields and the synthesized compounds showed activity against certain bacteria (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019).
Synthesis of N-Substituted 3-Amino-2-pyridones : Bolduc et al. (2022) described the synthesis of a variety of N-substituted 2-pyridones, which are important in drug discovery. The process involves ethyl nitroacetate and primary amine building blocks, which could include Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine (Bolduc, Pfaffenbach, Blasczak, Mathieu, & Peterson, 2022).
Aminopyridinato Complexes in Catalysis : Research by Deeken et al. (2006) explored the synthesis of aminopyridinato complexes, which are useful in catalytic applications, such as Suzuki cross-coupling and polymerization of silanes. These complexes potentially involve derivatives of Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).
Functionalized Pyridine Derivatives : A study by Barabanov et al. (1998) involved the synthesis of functionalized pyridine derivatives, which included reactions with primary and secondary amines, possibly encompassing Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine. These derivatives have potential applications in various chemical syntheses (Barabanov, Fedenok, & Shvartsberg, 1998).
Direct N-Cyclopropylation of Cyclic Amides and Azoles : Gagnon et al. (2007) developed a method for direct N-cyclopropylation of azoles and amides, which could potentially involve Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine or its derivatives. This method is significant in medicinal chemistry due to the importance of nitrogenated compounds (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
Crystal Structure Analysis : Adeleke and Omondi (2022) presented the crystal structure of a secondary amine related to Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine. This structural information is crucial in understanding the molecular interactions and properties of such compounds (Adeleke & Omondi, 2022).
Mecanismo De Acción
Target of Action
The primary targets of Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine are yet to be definitively identified. Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The specific changes resulting from these interactions depend on the nature of the target and the context in which the interaction occurs.
Biochemical Pathways
The biochemical pathways affected by Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine are currently unknown. Given the compound’s structure, it may be involved in pathways related to signal transduction, neurotransmission, or metabolic processes . The downstream effects of these pathway alterations would depend on the specific cellular context.
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that the compound may be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties would influence the compound’s bioavailability and pharmacological activity.
Result of Action
It is likely that the compound’s effects would vary depending on the specific targets it interacts with and the cellular context in which these interactions occur .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine . For example, changes in pH could affect the compound’s ionization state and therefore its ability to interact with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, reducing its efficacy.
Propiedades
IUPAC Name |
N-(2-pyridin-4-ylethyl)cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(1)12-8-5-9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFKXLFZJPNBDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)



![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)
![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)


![N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B2400415.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)


![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2400425.png)